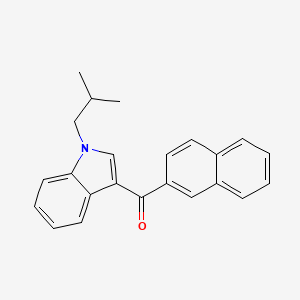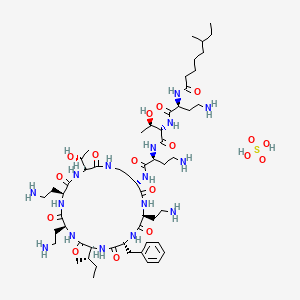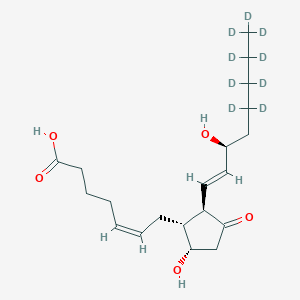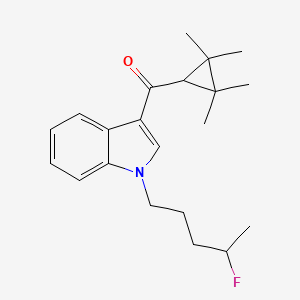
8-DY547-cGMP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-DY547-cGMP is a fluorescently-labeled cyclic nucleotide that is used to study the activation of cyclic nucleotide-gated ion channels. These channels play a crucial role in sensory signal transduction in photoreceptors and olfactory cells. The compound is designed to mimic the natural cyclic guanosine monophosphate, allowing researchers to visualize and analyze the activation and function of these channels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-DY547-cGMP involves the attachment of a fluorescent dye, DY547, to the cyclic guanosine monophosphate molecule. The process typically includes the following steps:
Activation of cyclic guanosine monophosphate: The cyclic guanosine monophosphate is activated to form a reactive intermediate.
Coupling with DY547: The activated cyclic guanosine monophosphate is then coupled with the fluorescent dye DY547 under controlled conditions to form this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of cyclic guanosine monophosphate and DY547 are synthesized and activated.
Automated coupling: The coupling reaction is automated to ensure consistency and efficiency.
High-throughput purification: Advanced chromatographic techniques are used for large-scale purification to achieve the desired purity levels.
化学反应分析
Types of Reactions
8-DY547-cGMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out under mild conditions to prevent degradation of the fluorescent dye.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can be used for further studies to understand the chemical behavior and stability of the compound.
科学研究应用
8-DY547-cGMP has a wide range of scientific research applications, including:
Chemistry: Used to study the activation and function of cyclic nucleotide-gated ion channels.
Biology: Helps in understanding sensory signal transduction in photoreceptors and olfactory cells.
Medicine: Used in research to develop new therapeutic agents targeting cyclic nucleotide-gated ion channels.
Industry: Employed in the development of diagnostic tools and assays for detecting and analyzing cyclic nucleotide-gated ion channel activity.
作用机制
8-DY547-cGMP exerts its effects by binding to cyclic nucleotide-gated ion channels, thereby activating them. The fluorescent dye allows researchers to visualize the activation process in real-time. The molecular targets include the cyclic nucleotide-gated ion channels, and the pathways involved are related to sensory signal transduction in photoreceptors and olfactory cells.
相似化合物的比较
Similar Compounds
8-DY647-cGMP: Another fluorescently-labeled cyclic nucleotide used for similar studies.
8-DY547-cAMP: A fluorescently-labeled cyclic adenosine monophosphate used to study cyclic adenosine monophosphate-dependent processes.
8-DY647-cAMP: A fluorescently-labeled cyclic adenosine monophosphate with a different fluorescent dye.
Uniqueness
8-DY547-cGMP is unique due to its specific fluorescent dye, DY547, which provides distinct spectral properties. This allows for precise and efficient visualization of cyclic nucleotide-gated ion channel activation, making it a valuable tool in research.
属性
分子式 |
C42H55N8Na2O14PS3 |
|---|---|
分子量 |
1069.1 g/mol |
IUPAC 名称 |
disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |
InChI |
InChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
InChI 键 |
VKTWASDKFOZMCE-UHFFFAOYSA-L |
规范 SMILES |
CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B10766669.png)
![[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766683.png)
![6-(10,13-Dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid](/img/structure/B10766687.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766692.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766703.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766709.png)


![(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate](/img/structure/B10766741.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B10766743.png)

